molecular formula C11H12O B13943123 [2-(But-3-YN-1-YL)phenyl]methanol CAS No. 897388-19-1

[2-(But-3-YN-1-YL)phenyl]methanol

Cat. No.: B13943123
CAS No.: 897388-19-1
M. Wt: 160.21 g/mol
InChI Key: PUBWRBDEJCZMHT-UHFFFAOYSA-N
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Description

[2-(But-3-YN-1-YL)phenyl]methanol: is an organic compound characterized by the presence of a phenyl group attached to a methanol moiety, with a but-3-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(But-3-YN-1-YL)phenyl]methanol typically involves the reaction of a phenylacetylene derivative with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate propargyl alcohol, which is then subjected to further functionalization to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Common catalysts include transition metal complexes, which facilitate the formation of the propargyl alcohol intermediate and its subsequent conversion to the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(But-3-YN-1-YL)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and strong bases.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Saturated alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry: In chemistry, [2-(But-3-YN-1-YL)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating enzyme-substrate interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [2-(But-3-YN-1-YL)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

    2-Phenyl-3-butyn-2-ol: This compound shares structural similarities with [2-(But-3-YN-1-YL)phenyl]methanol, particularly the presence of a phenyl group and an alkyne moiety.

    3-Phenyl-1-butyn-3-ol: Another structurally related compound, differing in the position of the hydroxyl group and the alkyne substituent.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

897388-19-1

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(2-but-3-ynylphenyl)methanol

InChI

InChI=1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h1,4-5,7-8,12H,3,6,9H2

InChI Key

PUBWRBDEJCZMHT-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CC=CC=C1CO

Origin of Product

United States

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